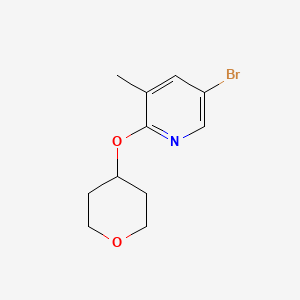
5-Bromo-3-methyl-2-(oxan-4-yloxy)pyridine
Overview
Description
5-Bromo-3-methyl-2-(oxan-4-yloxy)pyridine is a useful research compound. Its molecular formula is C11H14BrNO2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Bromo-3-methyl-2-(oxan-4-yloxy)pyridine is a pyridine derivative that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and an oxan-4-yloxy moiety attached to the pyridine ring. This configuration contributes to its interaction with biological targets.
The biological activity of this compound primarily involves its role as a ligand in biochemical assays. It can bind to specific enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific biological context being studied. Notably, pyridine derivatives are often investigated for their potential antimicrobial and antiviral activities, making them valuable in drug development .
Antimicrobial Activity
Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness similar to established antibiotics. For instance, studies have shown that modifications in the pyridine structure can enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32–64 μg/ml |
| Escherichia coli | 16–32 μg/ml |
| Pseudomonas aeruginosa | 64–128 μg/ml |
Antiviral Activity
In addition to its antibacterial properties, this compound has been investigated for antiviral activity, particularly against emerging viral threats like SARS-CoV-2. The presence of the pyridine nucleus enhances the compound's ability to interact with viral proteins, potentially inhibiting viral replication mechanisms .
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by Jin et al. (2022) synthesized various pyridine derivatives and tested their antibacterial activities. The results indicated that compounds similar to this compound exhibited significant inhibition against S. aureus, highlighting the importance of structural modifications in enhancing bioactivity . -
Antiviral Screening :
Recent research focused on the antiviral potential of pyridine compounds against SARS-CoV-2 showed that derivatives with a similar scaffold could inhibit viral entry and replication in vitro. This suggests that further exploration of this compound could yield promising results for therapeutic applications in viral infections .
Properties
IUPAC Name |
5-bromo-3-methyl-2-(oxan-4-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-8-6-9(12)7-13-11(8)15-10-2-4-14-5-3-10/h6-7,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVFIXWIZWYLAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC2CCOCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














